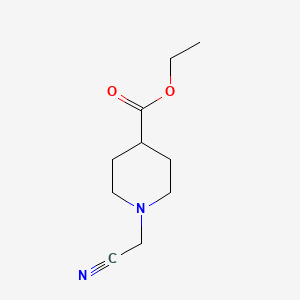

Ethyl 1-(cyanomethyl)piperidine-4-carboxylate

Description

BenchChem offers high-quality Ethyl 1-(cyanomethyl)piperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(cyanomethyl)piperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-(cyanomethyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-2-14-10(13)9-3-6-12(7-4-9)8-5-11/h9H,2-4,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXSZQCXVCEMJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Ethyl 1-(cyanomethyl)piperidine-4-carboxylate" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate, a key heterocyclic intermediate in modern medicinal chemistry. We present a detailed, field-proven protocol for its synthesis via N-alkylation of ethyl piperidine-4-carboxylate. The core of this document is a thorough explanation of the analytical workflows required to validate the compound's identity, structure, and purity, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this valuable synthetic building block.

Introduction: Strategic Importance in Drug Discovery

Ethyl 1-(cyanomethyl)piperidine-4-carboxylate (CAS No. 460094-92-2) is a substituted piperidine derivative with the molecular formula C₁₀H₁₆N₂O₂.[1] Its structure is distinguished by a central piperidine ring, a versatile scaffold in drug design, functionalized with an ethyl ester at the C4 position and a cyanomethyl group on the ring's nitrogen atom.

The strategic importance of this molecule stems from the prevalence of the piperidine moiety in a vast array of pharmaceuticals.[1] Piperidine-containing compounds are known to exhibit a wide range of pharmacological activities, including antidepressant, antitumor, and antimicrobial properties.[1] Ethyl 1-(cyanomethyl)piperidine-4-carboxylate serves as a highly adaptable intermediate, where its functional groups—the nitrile and the ester—offer reactive handles for further molecular elaboration and the construction of more complex therapeutic agents.[1]

Synthesis: A Protocol for N-Alkylation

The most direct and common approach for synthesizing the title compound is through the nucleophilic substitution reaction (S_N2) between a piperidine precursor and a cyanomethylating agent. Our recommended protocol involves the N-alkylation of ethyl piperidine-4-carboxylate using 2-chloroacetonitrile.

Mechanistic Rationale

The secondary amine of the ethyl piperidine-4-carboxylate starting material acts as a nucleophile. The reaction requires a non-nucleophilic base, such as potassium carbonate, to deprotonate the amine, thereby increasing its nucleophilicity. The resulting piperidinide anion then attacks the electrophilic carbon of 2-chloroacetonitrile, displacing the chloride leaving group to form the desired C-N bond. An aprotic polar solvent like acetonitrile is chosen to solvate the reactants and facilitate the reaction without interfering with the nucleophile.

Experimental Protocol

Materials and Reagents:

-

Ethyl piperidine-4-carboxylate (1.0 eq)

-

2-Chloroacetonitrile (1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl piperidine-4-carboxylate (1.0 eq) and anhydrous acetonitrile.

-

Add anhydrous potassium carbonate (2.5 eq) to the solution. The mixture will be a suspension.

-

Begin vigorous stirring and add 2-chloroacetonitrile (1.2 eq) dropwise to the suspension at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and maintain for 6-8 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, if necessary, to obtain pure Ethyl 1-(cyanomethyl)piperidine-4-carboxylate as an oil or low-melting solid.

Synthetic Workflow Diagram

Caption: N-Alkylation synthesis workflow.

Structural Characterization and Validation

A multi-technique analytical approach is essential for the unambiguous confirmation of the product's structure and purity. The following data are predicted based on the known spectral properties of the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the synthesized molecule.

¹H NMR Spectroscopy: The proton NMR spectrum will confirm the presence of all key structural components. The predicted chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are summarized below.

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| -O-CH₂-CH₃ | ~1.25 | Triplet (t) | 3H | Ethyl ester methyl group |

| Piperidine H3, H5 (axial) | ~1.70-1.85 | Multiplet (m) | 2H | Piperidine ring |

| Piperidine H3, H5 (equatorial) | ~1.90-2.05 | Multiplet (m) | 2H | Piperidine ring |

| Piperidine H4 | ~2.25-2.40 | Multiplet (m) | 1H | Piperidine ring |

| Piperidine H2, H6 (axial) | ~2.50-2.65 | Multiplet (m) | 2H | Piperidine ring |

| Piperidine H2, H6 (equatorial) | ~2.90-3.05 | Multiplet (m) | 2H | Piperidine ring |

| -N-CH₂-CN | ~3.60 | Singlet (s) | 2H | Cyanomethyl methylene |

| -O-CH₂-CH₃ | ~4.12 | Quartet (q) | 2H | Ethyl ester methylene |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, confirming the carbon skeleton and the presence of quaternary carbons like the carbonyl and nitrile carbons.

| Carbon | Predicted δ (ppm) | Assignment |

| -O-CH₂-C H₃ | ~14.2 | Ethyl ester methyl carbon |

| Piperidine C3, C5 | ~28.0 | Piperidine ring carbons |

| Piperidine C4 | ~40.5 | Piperidine ring carbon |

| -N-C H₂-CN | ~45.0 | Cyanomethyl methylene carbon |

| Piperidine C2, C6 | ~52.5 | Piperidine ring carbons |

| -O-C H₂-CH₃ | ~60.5 | Ethyl ester methylene carbon |

| -N-CH₂-C N | ~117.0 | Nitrile carbon |

| -C =O | ~174.5 | Ester carbonyl carbon |

Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of key functional groups. The spectrum is expected to show strong, characteristic absorption bands.

| Functional Group | Bond | Predicted Absorption (cm⁻¹) | Intensity |

| Alkane | C-H | 2850-2960 | Medium-Strong |

| Nitrile | C≡N | 2240-2260 | Medium |

| Ester | C=O | ~1735 | Strong |

| Ester | C-O | 1150-1250 | Strong |

The absence of a broad absorption band in the 3300-3500 cm⁻¹ region confirms the complete alkylation of the secondary amine starting material.[2]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the final product.

-

Molecular Weight: 196.25 g/mol .[1]

-

Expected Ion Peak: In an Electrospray Ionization (ESI) mass spectrum, the compound is expected to be observed primarily as the protonated molecular ion, [M+H]⁺, at an m/z ratio of approximately 197.26.

Characterization Workflow Diagram

Caption: Workflow for analytical validation.

Conclusion

This guide has detailed a robust and reproducible synthetic pathway to Ethyl 1-(cyanomethyl)piperidine-4-carboxylate, a molecule of significant interest to the pharmaceutical and organic synthesis communities. The N-alkylation protocol described is efficient and utilizes readily available commercial reagents. Furthermore, the comprehensive characterization workflow, employing NMR, IR, and MS, provides a self-validating system to ensure the high purity and structural integrity of the final compound. The availability of this well-characterized intermediate paves the way for its use in the development of novel, complex molecules with potential therapeutic applications.

References

-

Chemguide. (n.d.). Interpreting Infra-red Spectra. Retrieved from [Link]

Sources

Physicochemical properties of "Ethyl 1-(cyanomethyl)piperidine-4-carboxylate"

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate

For inquiries regarding this document, please contact the Senior Application Scientist.

Introduction

Ethyl 1-(cyanomethyl)piperidine-4-carboxylate is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development.[1] Its molecular architecture, featuring a piperidine scaffold, an ethyl ester, and a cyanomethyl group, makes it a versatile synthetic intermediate for the elaboration of more complex molecular entities. The piperidine ring is a prevalent structural motif in a vast array of pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[1] Consequently, Ethyl 1-(cyanomethyl)piperidine-4-carboxylate serves as a valuable building block in the synthesis of novel therapeutic agents, with potential applications in areas such as antidepressant, antitumor, and antimicrobial research.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis, and analytical characterization, offering a technical resource for researchers and scientists in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. These properties influence a molecule's behavior in biological systems, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for Ethyl 1-(cyanomethyl)piperidine-4-carboxylate is not extensively reported in the literature, its key identifiers are well-established. For other properties, data from the closely related precursor, Ethyl piperidine-4-carboxylate, can provide valuable estimations.

Table 1: Physicochemical Properties of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate and a Related Analog

| Property | Value (Ethyl 1-(cyanomethyl)piperidine-4-carboxylate) | Estimated Value (from Ethyl piperidine-4-carboxylate) |

| Molecular Formula | C₁₀H₁₆N₂O₂[1] | C₈H₁₅NO₂[2][3] |

| Molecular Weight | 196.25 g/mol [1] | 157.21 g/mol [2][3] |

| CAS Number | 460094-92-2[1] | 1126-09-6[2][3] |

| Appearance | Data not available | Clear colorless to slightly brown liquid[4] |

| Boiling Point | Data not available | 204 °C[4] |

| Density | Data not available | 1.02 g/mL at 25 °C[4] |

| pKa | Data not available | 9.83 ± 0.10[4] |

| LogP | Data not available | 1.15[4] |

Molecular Structure

The structure of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate is central to its chemical reactivity and biological activity. The diagram below illustrates the connectivity of the atoms and the key functional groups.

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: N-Cyanomethylation

This protocol describes a general procedure for the synthesis of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate.

Materials:

-

Ethyl piperidine-4-carboxylate

-

Chloroacetonitrile (or Bromoacetonitrile)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add Ethyl piperidine-4-carboxylate (1.0 eq).

-

Dissolve the starting material in anhydrous acetonitrile.

-

Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution. This acts as a base to deprotonate the piperidine nitrogen, facilitating the nucleophilic attack.

-

To the stirred suspension, add chloroacetonitrile (1.1-1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 1-(cyanomethyl)piperidine-4-carboxylate.

Analytical Characterization

The identity and purity of the synthesized Ethyl 1-(cyanomethyl)piperidine-4-carboxylate should be confirmed using a suite of analytical techniques.

Predicted Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the piperidine ring protons (a series of multiplets), and a singlet for the cyanomethyl protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display distinct peaks for the carbonyl carbon of the ester, the nitrile carbon, and the various carbon atoms of the piperidine ring and the ethyl group.

-

IR (Infrared) Spectroscopy: Key vibrational bands are anticipated for the C≡N stretch of the nitrile group (around 2240 cm⁻¹), the C=O stretch of the ester (around 1730 cm⁻¹), and C-H stretches of the aliphatic portions.

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (196.25 g/mol ).

Analytical Workflow for Purity Determination

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for assessing the purity of the final compound.

Caption: General workflow for purity analysis by HPLC-UV.

Protocol: HPLC-UV Purity Analysis

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, as a mobile phase modifier)

Procedure:

-

Mobile Phase Preparation: Prepare mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid). Degas both phases.

-

Sample Preparation: Accurately weigh a small amount of the synthesized compound and dissolve it in a suitable solvent (e.g., a 50:50 mixture of mobile phase A and B) to a known concentration (e.g., 1 mg/mL).

-

HPLC Method:

-

Set the column temperature (e.g., 30 °C).

-

Equilibrate the column with the initial mobile phase composition.

-

Inject a defined volume of the sample solution (e.g., 10 µL).

-

Run a linear gradient elution program to separate the compound from any impurities.

-

Set the UV detector to a wavelength where the compound has significant absorbance (e.g., 210 nm).

-

-

Data Analysis:

-

Integrate the area of all peaks in the resulting chromatogram.

-

Calculate the purity of the compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

-

Conclusion

Ethyl 1-(cyanomethyl)piperidine-4-carboxylate is a valuable synthetic intermediate with significant potential in drug discovery. This guide has provided a comprehensive overview of its known and estimated physicochemical properties, a plausible synthetic route, and standard analytical procedures for its characterization and purity assessment. The information and protocols detailed herein are intended to serve as a valuable resource for researchers and scientists working with this compound, facilitating its effective use in the development of novel chemical entities.

References

-

Pipzine Chemicals. ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 1-ethylpiperidine-4-carboxylate. PubChem Compound Database. Available at: [Link]

-

Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl piperidine-4-carboxylate. NIST Chemistry WebBook. Available at: [Link]

-

PubMed Central. (n.d.). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethyl piperidine-4-carboxylate (CAS 1126-09-6). Available at: [Link]

- Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.

-

ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. PubChem Compound Database. Available at: [Link]

-

PubChemLite. (n.d.). Ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate (C16H19N3O3). Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 4-piperidinecarboxylate. PubChem Compound Database. Available at: [Link]

Sources

Introduction: The Strategic Importance of Piperidine Scaffolds in Modern Drug Discovery

An In-Depth Technical Guide to Ethyl 1-(cyanomethyl)piperidine-4-carboxylate

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core structure of numerous blockbuster drugs and biologically active molecules.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for targeting a wide array of biological receptors and enzymes.[1][2] Within this critical class of heterocycles, Ethyl 1-(cyanomethyl)piperidine-4-carboxylate emerges as a highly versatile synthetic intermediate. Its unique trifunctional nature—possessing a reactive secondary amine (after potential deprotection or as a precursor), an ester group amenable to modification, and a cyanomethyl group for further chemical elaboration—positions it as a valuable tool for researchers and drug development professionals. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and strategic applications.

Core Chemical Identity

The precise identification of a chemical entity is paramount for reproducibility and regulatory compliance. The compound is unambiguously defined by its IUPAC name and CAS number.

| Identifier | Value | Source |

| IUPAC Name | ethyl 1-(cyanomethyl)piperidine-4-carboxylate | [1] |

| CAS Number | 460094-92-2 | [1] |

| Molecular Formula | C₁₀H₁₆N₂O₂ | [1] |

| Molecular Weight | 196.25 g/mol | [1] |

| Canonical SMILES | CCOC(=O)C1CCN(CC1)CC#N | [1] |

| InChI Key | FQXSZQCXVCEMJN-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Rationale

The synthesis of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate is typically not a single-step process but rather a strategic sequence built upon a readily available precursor. A common and efficient pathway involves the N-alkylation of Ethyl piperidine-4-carboxylate (also known as Ethyl isonipecotate). This approach is favored due to the commercial availability and well-established synthesis of the piperidine core.

The overall synthetic workflow can be visualized as a two-stage process starting from isonipecotic acid.

Caption: A representative two-stage synthesis workflow.

Stage 1: Fischer Esterification of Isonipecotic Acid

The synthesis begins with the conversion of isonipecotic acid to its corresponding ethyl ester, Ethyl piperidine-4-carboxylate.[3][4]

-

Mechanism and Rationale : This reaction is a classic Fischer esterification. Thionyl chloride (SOCl₂) serves as an efficient acid catalyst.[3][4] It reacts with the ethanol solvent to generate HCl in situ, which protonates the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by ethanol. The use of excess ethanol drives the equilibrium towards the product side, ensuring a high yield.

Stage 2: N-Alkylation via Cyanomethylation

The secondary amine of the synthesized Ethyl piperidine-4-carboxylate is then alkylated using an appropriate cyanomethylating agent.

-

Mechanism and Rationale : This is a standard nucleophilic substitution (SN2) reaction. The nitrogen atom of the piperidine ring acts as the nucleophile, attacking the electrophilic carbon of chloroacetonitrile.

-

Choice of Base : A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) is essential. Its role is to deprotonate the piperidinium salt that forms, regenerating the neutral, nucleophilic amine and driving the reaction to completion. A stronger, more nucleophilic base could lead to unwanted side reactions with the ester or the alkylating agent.

-

Choice of Solvent : A polar aprotic solvent like acetonitrile is ideal. It effectively dissolves the reagents while not interfering with the reaction, facilitating the SN2 mechanism.

-

Applications in Drug Discovery and Development

The true value of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate lies in its role as a versatile molecular scaffold for building more complex pharmaceutical agents.[1] The piperidine core is a key feature in drugs targeting the central nervous system (CNS), as well as those with antitumor and antimicrobial properties.[1][5]

The compound serves as a launchpad for diversification, allowing chemists to elaborate on its structure to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Role as a versatile intermediate in drug discovery.

-

Synthetic Intermediate : It is primarily used as a building block. The ester can be hydrolyzed to a carboxylic acid or converted to an amide, while the nitrile can be reduced to an amine or participate in cyclization reactions.[1]

-

Drug Design Scaffold : The piperidine framework is a proven scaffold for creating new therapeutic agents.[1] This compound provides a pre-functionalized core, accelerating the discovery process.

-

Research Tool : In academic and industrial research, it is used to synthesize novel heterocyclic systems and probe structure-activity relationships (SAR).[1]

Detailed Experimental Protocols

The following protocols are representative methods for the synthesis described above. Standard laboratory safety procedures should be followed at all times.

Protocol 1: Synthesis of Ethyl piperidine-4-carboxylate (CAS 1126-09-6)

-

Objective : To synthesize the key precursor via Fischer esterification.

-

Materials :

-

Isonipecotic acid (10.0 g, 77.4 mmol)

-

Absolute Ethanol (200 mL)

-

Thionyl chloride (11.5 mL, 154.8 mmol)

-

Ethyl acetate

-

10% Sodium hydroxide solution

-

Anhydrous sodium sulfate

-

-

Procedure :

-

Suspend isonipecotic acid in absolute ethanol (200 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension over 30 minutes. Caution : This is an exothermic reaction that releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 80 °C) for 24-48 hours, until the reaction is complete (monitored by TLC).[3]

-

Allow the mixture to cool to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate and wash carefully with a 10% aqueous NaOH solution until the aqueous layer is basic.[3]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Ethyl piperidine-4-carboxylate as an oil.[3] The product can be purified further by vacuum distillation if required.

-

Protocol 2: Synthesis of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate (CAS 460094-92-2)

-

Objective : To perform N-alkylation on the precursor to yield the target compound.

-

Materials :

-

Ethyl piperidine-4-carboxylate (5.0 g, 31.8 mmol)

-

Chloroacetonitrile (2.6 g, 35.0 mmol)

-

Anhydrous potassium carbonate (8.8 g, 63.6 mmol)

-

Acetonitrile (100 mL)

-

Dichloromethane (DCM)

-

Deionized water

-

-

Procedure :

-

To a solution of Ethyl piperidine-4-carboxylate in acetonitrile, add anhydrous potassium carbonate.

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add chloroacetonitrile dropwise to the mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure Ethyl 1-(cyanomethyl)piperidine-4-carboxylate.

-

Conclusion

Ethyl 1-(cyanomethyl)piperidine-4-carboxylate stands as a testament to the power of strategic molecular design. Its identity is firmly established with the CAS number 460094-92-2 and the IUPAC name ethyl 1-(cyanomethyl)piperidine-4-carboxylate.[1] While not an end-product itself, its utility as a functionalized intermediate is immense, providing a reliable and versatile starting point for the synthesis of complex molecules. The well-defined synthetic routes and the multiple reactive handles on the molecule ensure its continued relevance in the toolkit of medicinal chemists and drug development professionals aiming to create the next generation of therapeutics.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11106043, Ethyl 1-ethylpiperidine-4-carboxylate. Available at: [Link]

-

Hunan Hwatime Chemical Co.,Ltd. Ethyl 1-(cyanomethyl)piperidine-4-carboxylate. Available at: [Link]

-

ChemBK. Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate hydrochloride. Available at: [Link]

-

Pipzine Chemicals. ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 44356746, Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate chloride. Available at: [Link]

-

Cheméo. Ethyl piperidine-4-carboxylate. Available at: [Link]

- Google Patents. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.

-

PubChemLite. Ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate (C16H19N3O3). Available at: [Link]

-

Teva api. (2023). Navigating the Synthesis of Ethyl Piperidine-4-carboxylate: A Manufacturer's Insight. Available at: [Link]

-

NIST. Ethyl piperidine-4-carboxylate. In NIST Chemistry WebBook. Available at: [Link]

-

Aytac, S. P. (2025). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. Organic Communications, 18(1), 28-37. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 70770, Ethyl 4-piperidinecarboxylate. Available at: [Link]

Sources

- 1. Buy Ethyl 1-(cyanomethyl)piperidine-4-carboxylate | 460094-92-2 [smolecule.com]

- 2. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]

- 3. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

Molecular structure and conformation of "Ethyl 1-(cyanomethyl)piperidine-4-carboxylate"

An In-Depth Technical Guide to the Molecular Structure and Conformation of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a multitude of pharmaceutical agents.[1] Its conformational behavior is a critical determinant of biological activity, governing how a molecule interacts with its target receptor. This guide provides a comprehensive analysis of the molecular structure and conformational landscape of a specific derivative, Ethyl 1-(cyanomethyl)piperidine-4-carboxylate. Lacking extensive empirical data on this precise molecule, this document leverages foundational principles of stereochemistry, draws analogies from closely related structures, and outlines the definitive experimental and computational workflows required for a full structural elucidation. We will explore the dominant conformational states, the energetic rationale behind their stability, and the practical methodologies scientists can employ to validate these predictions.

Molecular Blueprint: Deconstructing the Structure

Ethyl 1-(cyanomethyl)piperidine-4-carboxylate is a disubstituted piperidine derivative. Its structure is defined by three key components, each influencing its three-dimensional geometry and chemical properties.

-

The Piperidine Ring: A six-membered saturated heterocycle containing a nitrogen atom. This ring is not planar and its puckered nature is the primary source of its conformational isomerism.[2]

-

N1-Substituent (Cyanomethyl group, -CH₂CN): An alkyl group attached to the ring nitrogen. This group's size and electronic properties influence the nitrogen inversion barrier and its preferred orientation relative to the ring.

-

C4-Substituent (Ethyl Carboxylate group, -COOCH₂CH₃): An ester group at the 4-position of the ring. As a sterically demanding group, its orientation is a dominant factor in determining the overall ring conformation.

| Feature | Description | Significance |

| Molecular Formula | C₁₀H₁₆N₂O₂ | Provides the elemental composition.[3] |

| CAS Number | 460094-92-2 | Unique chemical identifier.[3] |

| Core Scaffold | Piperidine | A privileged structure in drug design, known for its favorable pharmacokinetic properties.[1] |

| Key Functional Groups | Tertiary Amine, Ester, Nitrile | These groups dictate the molecule's polarity, hydrogen bonding capability, and reactivity. |

The Conformational Landscape: Predicting the Energetic Ground State

Saturated six-membered rings like piperidine predominantly adopt a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).

The Driving Force: A-Values and Steric Hindrance

The energetic preference for a substituent to occupy the equatorial position is driven by the avoidance of steric clashes with other atoms in the ring. Specifically, an axial substituent experiences destabilizing 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.

For Ethyl 1-(cyanomethyl)piperidine-4-carboxylate, the analysis is twofold:

-

The C4-Ethyl Carboxylate Group: This is a bulky substituent. Placing it in the axial position would induce significant steric strain from interactions with the axial hydrogens at the C2 and C6 positions. Therefore, there is a strong energetic preference for this group to reside in the equatorial position. Studies on analogous 4-substituted piperidines confirm that the conformational free energies are nearly identical to those of similar cyclohexanes, where bulky groups strongly favor the equatorial position.[4]

-

The N1-Cyanomethyl Group: Substituents on the nitrogen atom also have a preference for the equatorial position to avoid steric clashes with the C2 and C6 hydrogens. While nitrogen inversion—the rapid flipping of the nitrogen's lone pair—is possible, the conformer with the N-substituent in the equatorial position is generally the most populated and energetically favorable.[5]

Caption: Predicted equilibrium between the stable diequatorial and unstable diaxial conformers.

A Guide to Empirical Validation: Experimental Protocols

Theoretical predictions require experimental validation. The following section details the primary techniques used to elucidate the conformation of piperidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining molecular conformation in solution. The key lies in analyzing the coupling constants (J-values) between adjacent protons.

Causality Behind the Method: The magnitude of the spin-spin coupling between two vicinal protons is described by the Karplus equation, which correlates the J-value to the dihedral angle between the protons. For a chair conformation:

-

Axial-Axial (a-a) coupling: Dihedral angle is ~180°. Results in a large coupling constant, typically 8-13 Hz .

-

Axial-Equatorial (a-e) or Equatorial-Equatorial (e-e) coupling: Dihedral angles are ~60°. Result in small coupling constants, typically 2-5 Hz .

By examining the ¹H NMR spectrum, particularly the signal for the proton at C4, one can determine the orientation of the ethyl carboxylate group. If this proton shows large, triplet-like couplings to its neighbors at C3 and C5, it must be axial, meaning the substituent is equatorial.

-

Sample Preparation: Dissolve ~5-10 mg of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer of 400 MHz or higher. A higher field strength provides better signal dispersion.

-

Spectral Analysis:

-

Identify the multiplet corresponding to the C4 proton.

-

Measure the coupling constants (J-values) for this signal.

-

Validation: A large coupling constant (J > 8 Hz) for the C4 proton confirms its axial position, and thus, an equatorial C4-substituent.

-

-

Advanced NMR: For unambiguous assignment, 2D NMR experiments like COSY and HSQC can be performed to confirm proton-proton and proton-carbon connectivities, respectively.[6][7]

Single-Crystal X-ray Diffraction

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and torsional angles that define the exact conformation.

Causality Behind the Method: When a molecule crystallizes, it arranges in a highly ordered three-dimensional lattice. By diffracting X-rays off this lattice, one can calculate the electron density map of the molecule and thereby determine the precise position of each atom. This gives a static "snapshot" of the molecule in its lowest energy solid-state form.

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). A successful crystallization of a related derivative was achieved by slow evaporation from acetonitrile.[8][9]

-

Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial structural model. Refine this model against the experimental data until the calculated and observed diffraction patterns match closely.

-

Data Analysis: The final refined structure provides a definitive view of the piperidine ring's pucker and the axial/equatorial nature of its substituents in the solid state.

In Silico Analysis: Computational Chemistry Workflow

Computational chemistry provides a powerful complement to experimental techniques, allowing for the exploration of the entire conformational energy surface and the quantification of energy differences between isomers.[10]

Caption: A typical computational workflow for conformational analysis.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method that can accurately predict molecular geometries and relative energies.[11]

Causality Behind the Method: DFT calculations solve approximations of the Schrödinger equation to find the electron distribution and energy of a molecule. By optimizing the geometry to find the lowest energy arrangement of atoms, it can precisely predict the most stable conformer and quantify the energy penalty of less stable forms.

-

Initial Structure Generation: Build the 3D structure of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate using molecular modeling software.

-

Conformational Search: Perform an initial, rapid conformational search using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94) to identify a pool of low-energy candidate structures.

-

DFT Optimization: Take the lowest-energy conformers from the molecular mechanics search and perform full geometry optimization using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)). This refines the structures and provides accurate relative energies.

-

Frequency Analysis: For the optimized structures, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

Result Interpretation: Compare the final energies of all stable conformers. The structure with the lowest electronic energy is the predicted global minimum. The energy differences can be used with the Boltzmann distribution equation to predict the relative population of each conformer at a given temperature.

| Computational Method | Purpose | Expected Outcome for this Molecule |

| Molecular Mechanics (MM) | Rapidly screen thousands of potential conformations. | Identification of a small set of low-energy chair and boat/twist-boat conformers. |

| Density Functional Theory (DFT) | Accurately calculate the geometry and energy of the most plausible conformers. | Confirmation that the diequatorial chair is the global minimum, with a quantified energy gap to other conformers. |

| Molecular Dynamics (MD) | Simulate the molecule's movement over time in a solvent. | Provides insight into the flexibility of the ring and the dynamics of nitrogen inversion.[11] |

Conclusion

Based on established principles of stereochemistry and steric hindrance, the overwhelmingly favored conformation for Ethyl 1-(cyanomethyl)piperidine-4-carboxylate is a chair geometry with both the C4-ethyl carboxylate and N1-cyanomethyl substituents occupying equatorial positions. This arrangement minimizes destabilizing 1,3-diaxial interactions, representing the molecule's energetic ground state.

This in-depth guide has not only predicted this structure but has also provided the detailed, self-validating experimental and computational workflows necessary to confirm it. The integration of high-resolution NMR spectroscopy and single-crystal X-ray diffraction, supported by rigorous DFT calculations, constitutes the gold standard for the complete and unambiguous conformational analysis of novel piperidine-based molecules, a critical step in modern, structure-guided drug discovery.

References

-

Alan R. Katritzky, et al. (1995). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. PubMed. Available at: [Link]

-

B. M. Trost, et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. Available at: [Link]

-

ResearchGate. (n.d.). Conformational analysis of 2 by DFT and NMR. ResearchGate. Available at: [Link]

-

Ultrafast Conformational Dynamics of Rydberg-excited N- Methyl Piperidine. (2021). arXiv. Available at: [Link]

-

ResearchGate. (2018). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. Available at: [Link]

-

MDPI. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Available at: [Link]

-

OUCI. (n.d.). Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach. Ordu University. Available at: [Link]

-

Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing. Available at: [Link]

-

PubMed. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. PubMed. Available at: [Link]

-

Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research. Available at: [Link]

-

Indian Academy of Sciences. (n.d.). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences. Available at: [Link]

-

PubMed Central. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Royal Society of Chemistry. Available at: [Link]

-

ACS Publications. (2017). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

-

IUCr Journals. (2022). Synthesis, X-ray diffraction study, analysis of inter- molecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxyl. International Union of Crystallography. Available at: [Link]

-

ACG Publications. (2025). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. ACG Publications. Available at: [Link]

-

ResearchGate. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. ResearchGate. Available at: [Link]

-

MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

-

ResearchGate. (2024). Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). Ethyl 4-amino-1-piperidinecarboxylate. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Buy Ethyl 1-(cyanomethyl)piperidine-4-carboxylate | 460094-92-2 [smolecule.com]

- 4. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

- 8. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.iucr.org [journals.iucr.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of Piperidine-4-Carboxylate Derivatives

Abstract

The piperidine ring, a saturated heterocycle, is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules. Among its many functionalized variants, the piperidine-4-carboxylate scaffold has emerged as a particularly privileged substructure. This guide provides an in-depth exploration of the discovery, historical development, and evolving synthetic strategies for this critical chemical entity. We will dissect the causal relationships behind key experimental choices, present validated protocols, and trace the journey of these compounds from laboratory curiosities to life-saving therapeutics.

Introduction: The Significance of the Piperidine-4-Carboxylate Core

The prevalence of the piperidine motif in natural products and synthetic drugs underscores its importance in molecular recognition at biological targets. The piperidine-4-carboxylate scaffold offers a unique combination of features that make it an attractive starting point for drug design. The rigid, chair-like conformation of the piperidine ring provides a defined three-dimensional geometry, which can be crucial for precise interactions with protein binding pockets. The carboxylate group at the 4-position introduces a key functional handle for further chemical modification, allowing for the exploration of a wide range of derivatives with diverse physicochemical properties.

This guide will provide a comprehensive overview of the journey of piperidine-4-carboxylate derivatives, from their initial discovery to their current status as indispensable tools in modern drug development.

Historical Perspective: From Natural Products to Synthetic Analogs

The story of piperidine-4-carboxylate derivatives is intrinsically linked to the study of alkaloids, naturally occurring nitrogen-containing compounds. Early research in the late 19th and early 20th centuries focused on the isolation and structural elucidation of piperidine-containing natural products. While not piperidine-4-carboxylates themselves, compounds like nicotine and atropine highlighted the biological significance of the piperidine ring.

The synthetic exploration of piperidine derivatives began in earnest in the early 20th century. One of the earliest and most significant discoveries was the synthesis of meperidine (pethidine) in 1939 by Otto Eisleb. This was a landmark achievement, as meperidine was one of the first fully synthetic opioids and demonstrated that a relatively simple molecule containing the 4-aryl-piperidine-4-carboxylate core could exhibit potent analgesic activity, mimicking the effects of morphine.

The discovery of meperidine ignited a wave of research into related structures, leading to the development of a vast library of piperidine-4-carboxylate derivatives with a wide range of pharmacological activities. This early work laid the foundation for our current understanding of the structure-activity relationships (SAR) of this important class of compounds.

Evolution of Synthetic Methodologies

The synthesis of piperidine-4-carboxylate derivatives has evolved significantly over the past century, driven by the need for more efficient, versatile, and stereoselective methods.

Classical Approaches: The Dieckmann Condensation and Related Reactions

Early syntheses of the piperidine-4-carboxylate core often relied on multi-step sequences involving classical organic reactions. The Dieckmann condensation, an intramolecular Claisen condensation of a diester, was a key method for constructing the piperidine ring.

Experimental Protocol: A Representative Classical Synthesis of Ethyl 1-Methyl-4-phenylpiperidine-4-carboxylate (a Meperidine Analog)

-

N-Alkylation: Diethyl bis(2-chloroethyl)amine is reacted with methylamine to form diethyl N-methyl-bis(2-aminoethyl)amine.

-

Cyclization via Dieckmann Condensation: The resulting amino diester is treated with a strong base, such as sodium ethoxide, to induce an intramolecular Dieckmann condensation, forming the β-keto ester, ethyl 1-methyl-4-oxopiperidine-3-carboxylate.

-

Decarboxylation: The β-keto ester is then hydrolyzed and decarboxylated by heating in acidic conditions to yield 1-methyl-4-piperidone.

-

Grignard Reaction: 1-Methyl-4-piperidone is reacted with phenylmagnesium bromide to introduce the phenyl group at the 4-position, forming 1-methyl-4-phenyl-4-hydroxypiperidine.

-

Nitrile Formation and Hydrolysis: The tertiary alcohol is converted to the corresponding nitrile using a reagent like sodium cyanide, followed by acidic hydrolysis of the nitrile to the carboxylic acid.

-

Esterification: Finally, the carboxylic acid is esterified with ethanol under acidic conditions to yield the target compound, ethyl 1-methyl-4-phenylpiperidine-4-carboxylate.

Causality Behind Experimental Choices: This classical approach, while lengthy, was logical for its time. Each step utilizes a well-established and predictable reaction. The Dieckmann condensation is a powerful tool for forming six-membered rings, and the subsequent steps are standard functional group transformations. The primary drawback of this and similar classical methods is the often low overall yield and the lack of stereochemical control.

Modern Synthetic Strategies: Efficiency and Stereoselectivity

Modern synthetic chemistry has brought forth a new arsenal of reactions that allow for the more efficient and stereoselective synthesis of piperidine-4-carboxylate derivatives. These methods often involve transition metal-catalyzed reactions, asymmetric catalysis, and novel cyclization strategies.

Key Modern Methodologies:

-

Catalytic Hydrogenation of Pyridine Derivatives: A common and efficient approach involves the catalytic hydrogenation of substituted pyridine-4-carboxylates. This method allows for the direct formation of the piperidine ring with good control over the stereochemistry at the 4-position, depending on the catalyst and reaction conditions used.

-

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the synthesis of a wide variety of cyclic compounds, including piperidines. This method involves the use of a ruthenium catalyst to cyclize a diene precursor containing the necessary nitrogen and carboxylate functionalities.

-

Asymmetric Synthesis: The development of chiral catalysts and auxiliaries has enabled the enantioselective synthesis of piperidine-4-carboxylate derivatives. This is particularly important for the development of drugs, as different enantiomers can have vastly different pharmacological activities and toxicities.

Experimental Protocol: A Modern Asymmetric Synthesis of a Chiral Piperidine-4-carboxylate Derivative

This protocol provides a conceptual workflow for a modern asymmetric synthesis.

dot

Caption: Workflow for a modern asymmetric synthesis.

Causality Behind Experimental Choices: The use of asymmetric hydrogenation with a chiral catalyst (e.g., a rhodium complex with a chiral phosphine ligand like DuPhos) allows for the direct and highly enantioselective formation of the chiral piperidine ring. This approach is significantly more efficient and atom-economical than classical resolutions of racemic mixtures. The subsequent functionalization steps can then be carried out on the enantiomerically pure core, ensuring the final drug candidate has the desired stereochemistry.

Structure-Activity Relationships (SAR) and Therapeutic Applications

The piperidine-4-carboxylate scaffold is found in a wide range of drugs with diverse therapeutic applications. The substituents on the piperidine nitrogen and at the 4-position play a crucial role in determining the pharmacological activity of these compounds.

| Drug | Key Structural Features | Therapeutic Application |

| Meperidine (Pethidine) | N-methyl, 4-phenyl, 4-ethoxycarbonyl | Opioid Analgesic |

| Fentanyl | N-phenethyl, 4-anilino, 4-propionyl | Opioid Analgesic |

| Loperamide | N-substituted, 4-(p-chlorophenyl)-4-hydroxy | Antidiarrheal |

| Carfentanil | N-phenethyl, 4-methoxycarbonyl, 4-(N-propanilido) | Opioid Analgesic (veterinary use) |

Table 1: Examples of Drugs Containing the Piperidine-4-Carboxylate or Related Scaffolds.

The SAR of these compounds is complex, but some general trends can be observed. For opioid analgesics like meperidine and fentanyl, the 4-aryl group is crucial for binding to the opioid receptor. The nature of the substituent on the nitrogen atom significantly influences the potency and duration of action. For example, the N-phenethyl group in fentanyl contributes to its much higher potency compared to the N-methyl group in meperidine.

Conclusion and Future Directions

The journey of piperidine-4-carboxylate derivatives from the early days of natural product chemistry to their current status as key components of modern pharmaceuticals is a testament to the power of organic synthesis and medicinal chemistry. The evolution of synthetic methodologies has enabled the creation of increasingly complex and potent molecules with improved therapeutic profiles.

Future research in this area will likely focus on the development of even more efficient and stereoselective synthetic methods. The use of flow chemistry and automated synthesis platforms will undoubtedly accelerate the discovery of new drug candidates based on this versatile scaffold. Furthermore, a deeper understanding of the interactions between these molecules and their biological targets will continue to guide the rational design of the next generation of piperidine-4-carboxylate-based therapeutics.

References

-

Eisleb, O., & Schaumann, O. (1939). Dolantin, ein neuartiges Spasmolytikum und Analgetikum (Chemisches und Pharmakologisches). Deutsche Medizinische Wochenschrift, 65(28), 967-968. [Link]

-

Janssen, P. A. (1962). A review of the chemical features associated with strong morphine-like activity. British Journal of Anaesthesia, 34(4), 260-268. [Link]

-

Blaser, H. U., & Spindler, F. (2009). Asymmetric hydrogenation of C=N functions. Topics in Catalysis, 52(10), 1339-1345. [Link]

A Technical Guide to the Characterization of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate: A Framework for Determining Solubility and Stability

Preamble: Navigating the Pre-formulation Landscape

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a viable drug candidate is paved with rigorous characterization. A foundational aspect of this process is the thorough understanding of a compound's physicochemical properties, primarily its solubility and stability. This guide focuses on Ethyl 1-(cyanomethyl)piperidine-4-carboxylate , a piperidine derivative with potential applications in medicinal chemistry.

As of the date of this publication, specific experimental data on the solubility and stability of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate is not extensively available in the public domain. Therefore, this document serves as a comprehensive technical framework, outlining the principles and methodologies required to generate this critical data. By following the protocols and rationale detailed herein, researchers can systematically evaluate this compound, a crucial step for any further development.

Compound Profile: Ethyl 1-(cyanomethyl)piperidine-4-carboxylate

-

Structure:

-

IUPAC Name: ethyl 1-(cyanomethyl)piperidine-4-carboxylate

-

Molecular Formula: C₁₀H₁₆N₂O₂

-

Molecular Weight: 196.25 g/mol

-

CAS Number: 460094-92-2

-

The structure, featuring a piperidine ring, an ethyl ester, and a cyanomethyl group, suggests a molecule with a degree of lipophilicity and potential for hydrogen bonding, which will influence its solubility and degradation pathways.

Predicted Physicochemical Properties

In the absence of experimental data, in-silico prediction tools provide a valuable starting point for experimental design. The following properties were predicted using established computational models, such as those provided by ChemAxon.[1][2][3][4] These values should be considered estimates to be confirmed by empirical testing.

| Property | Predicted Value | Implication for Experimental Design |

| logP | 1.2 - 1.8 | Suggests moderate lipophilicity; likely to have some solubility in organic solvents. |

| Aqueous Solubility | 5 - 15 mg/mL | Indicates moderate solubility in water, which may be pH-dependent. |

| pKa (Most Basic) | 7.5 - 8.5 | The piperidine nitrogen is predicted to be basic, suggesting that solubility will increase in acidic pH. |

| Polar Surface Area | 59.8 Ų | Contributes to its potential for hydrogen bonding and influences membrane permeability. |

A Framework for Aqueous and Solvent Solubility Assessment

A comprehensive understanding of a compound's solubility is paramount for developing a viable dosage form. The following section outlines a robust protocol for determining the thermodynamic (equilibrium) solubility of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate.

The Rationale Behind the Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its simplicity and reliability.[5][6][7][8] The principle involves allowing an excess of the solid compound to equilibrate with a solvent over a defined period, ensuring that the resulting solution is saturated. The concentration of the dissolved compound is then measured, typically by a suitable analytical technique like High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for Solubility Determination

The following diagram illustrates the workflow for determining the solubility of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol: Shake-Flask Solubility

-

Preparation of Solvents: Prepare a range of pharmaceutically relevant solvents, including:

-

Purified Water

-

pH buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)

-

Ethanol

-

Propylene Glycol

-

Dimethyl Sulfoxide (DMSO)

-

-

Sample Preparation:

-

Add an excess amount of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate to a series of glass vials. An amount sufficient to ensure solid remains after equilibration is key.

-

Add a known volume of each solvent to the respective vials.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker bath maintained at a constant temperature (e.g., 25°C and 37°C) to simulate room and physiological temperatures.

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Separate the solid material from the supernatant by centrifugation or filtration through a 0.45 µm filter.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to fall within the linear range of the analytical method.

-

Analyze the diluted samples using a validated stability-indicating HPLC-UV method.

-

-

Data Analysis:

-

Quantify the concentration of the dissolved compound by comparing the peak area to a standard curve of known concentrations.

-

Calculate the solubility in the original solvent, accounting for the dilution factor.

-

A Framework for Stability Assessment and Forced Degradation

Stability testing is a critical component of drug development, providing insights into how the quality of a substance varies over time under the influence of environmental factors. Forced degradation studies are an integral part of this process, helping to identify potential degradation products and establish the stability-indicating nature of analytical methods.[9]

The Importance of Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing.[10][11][12][13] The objectives of these studies are multi-faceted:

-

To identify the likely degradation products.

-

To establish the degradation pathways.

-

To demonstrate the specificity of the analytical method, ensuring that it can separate the parent compound from any degradants.

The International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2), provide the regulatory framework for stability testing.[14][15][16][17][18]

Experimental Workflow for Forced Degradation Studies

The following diagram outlines the workflow for conducting forced degradation studies on Ethyl 1-(cyanomethyl)piperidine-4-carboxylate.

Caption: Workflow for Forced Degradation Studies.

Detailed Protocol: Forced Degradation

-

Stock Solution Preparation: Prepare a solution of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature.

-

Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C).

-

Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

-

Time Points and Sampling:

-

Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.

-

For acid and base hydrolysis samples, neutralize them with an equivalent amount of base or acid, respectively, before analysis.

-

-

Analytical Method:

-

A stability-indicating HPLC method is crucial. This is typically a gradient reversed-phase method with UV detection.[19][20][21][22][23] The method must be capable of separating the parent peak from all degradation product peaks.

-

Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that the parent peak is spectrally pure and not co-eluting with any degradants.

-

Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, providing clues to their structures.

-

-

Data Interpretation:

-

Calculate the percentage of the parent compound remaining at each time point.

-

Determine the relative retention times of the degradation products.

-

Assess the mass balance to ensure that the decrease in the parent compound is accounted for by the formation of degradation products.

-

Conclusion and Future Directions

The frameworks presented in this guide provide a comprehensive and scientifically rigorous approach to determining the fundamental solubility and stability characteristics of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate. While predictive data offers a valuable starting point, the empirical data generated through these detailed protocols is indispensable for informed decision-making in the drug development process.

Successful execution of these studies will yield a robust data package, enabling researchers to understand the compound's behavior in various environments, develop suitable formulations, and establish appropriate storage conditions and re-test periods. This foundational knowledge is a prerequisite for advancing a promising molecule like Ethyl 1-(cyanomethyl)piperidine-4-carboxylate through the subsequent stages of preclinical and clinical development.

References

-

Calculators & Predictors - Chemaxon. (n.d.). Retrieved from [Link]

-

ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21). Retrieved from [Link]

-

Propersea (Property Prediction). (n.d.). Retrieved from [Link]

-

ICH releases overhauled stability guideline for consultation | RAPS. (2025, April 17). Retrieved from [Link]

-

Quality Guidelines - ICH. (n.d.). Retrieved from [Link]

-

ICH Q1A(R2) Guideline. (n.d.). Retrieved from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Retrieved from [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (n.d.). Retrieved from [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003, August 1). Retrieved from [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved from [Link]

-

Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (2016, May 2). Retrieved from [Link]

-

Calculator Plugins in MarvinSketch - Chemaxon Docs. (n.d.). Retrieved from [Link]

-

Calculating molecular properties using the ChemAxon cxcalc - Macs in Chemistry. (2023, March 4). Retrieved from [Link]

-

Stability Indicating HPLC Method Development –A Review - IJTSRD. (n.d.). Retrieved from [Link]

-

Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved from [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Retrieved from [Link]

-

Introduction to Calculator Plugins - Chemaxon Docs. (n.d.). Retrieved from [Link]

-

(PDF) Stability Indicating HPLC Method Development: A Review - ResearchGate. (2025, August 6). Retrieved from [Link]

-

1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION - USP-NF. (2013, November 21). Retrieved from [Link]

-

Calculate Physicochemical Properties | PhysChem Suite - ACD/Labs. (n.d.). Retrieved from [Link]

-

On-line Software - Virtual Computational Chemistry Laboratory. (n.d.). Retrieved from [Link]

-

<1236> Solubility Measurements - USP-NF. (2016, September 30). Retrieved from [Link]

-

STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2012, September 1). Retrieved from [Link]

-

Stability-Indicating HPLC Method Development - vscht.cz. (n.d.). Retrieved from [Link]

-

Calculators and Predictors in Playground - Chemaxon Docs. (n.d.). Retrieved from [Link]

-

Online Chemical Modeling Environment. (n.d.). Retrieved from [Link]

-

USP <1236>: Solubility Measurements Chapter > - Biorelevant.com. (n.d.). Retrieved from [Link]

-

Chemical Properties on Demand - Introducing - PSEforSPEED. (n.d.). Retrieved from [Link]

-

Technical Note: Solubility Measurements. (n.d.). Retrieved from [Link]

Sources

- 1. chemaxon.com [chemaxon.com]

- 2. docs.chemaxon.com [docs.chemaxon.com]

- 3. Calculating molecular properties using the ChemAxon cxcalc – Macs in Chemistry [macinchem.org]

- 4. docs.chemaxon.com [docs.chemaxon.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. uspnf.com [uspnf.com]

- 7. Solubility Measurements | USP-NF [uspnf.com]

- 8. biorelevant.com [biorelevant.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biopharminternational.com [biopharminternational.com]

- 11. pharmtech.com [pharmtech.com]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. onyxipca.com [onyxipca.com]

- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 15. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 16. ICH Official web site : ICH [ich.org]

- 17. database.ich.org [database.ich.org]

- 18. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. ijtsrd.com [ijtsrd.com]

- 21. researchgate.net [researchgate.net]

- 22. ijpsr.com [ijpsr.com]

- 23. web.vscht.cz [web.vscht.cz]

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate

This guide provides a detailed analysis of the expected spectroscopic data for Ethyl 1-(cyanomethyl)piperidine-4-carboxylate, a substituted piperidine derivative of interest in medicinal chemistry and drug development. Piperidine scaffolds are prevalent in numerous pharmaceuticals, making the precise structural elucidation of novel analogs a critical step in their development.[1] This document synthesizes foundational spectroscopic principles with data from closely related structures to offer a predictive but robust characterization. It is designed for researchers, scientists, and drug development professionals who require a thorough understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques are applied to confirm the identity and purity of such compounds.

Molecular Structure and Atom Labeling

To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms in Ethyl 1-(cyanomethyl)piperidine-4-carboxylate are systematically labeled. This numbering scheme will be used throughout the guide for spectral assignments.

Caption: Labeled structure of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for elucidating the hydrogen environments in a molecule. The predicted spectrum is based on known chemical shifts of the parent compound, ethyl piperidine-4-carboxylate, with adjustments for the electronic influence of the N-cyanomethyl substituent.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.0 ppm. Integrate the signals to determine the relative proton ratios.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Labeled Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |

| H13 (O-CH₂-CH₃ ) | ~ 1.25 | Triplet (t) | 3H | Standard ethyl ester methyl group, split by the adjacent methylene (H9). |

| H3, H5 (axial) | ~ 1.80 | Multiplet (m) | 2H | Axial protons on the piperidine ring adjacent to the C4 methine. |

| H3, H5 (equatorial) | ~ 2.00 | Multiplet (m) | 2H | Equatorial protons, typically downfield from axial counterparts. |

| H4 (CH -COO) | ~ 2.45 | Multiplet (m) | 1H | Methine proton at C4, deshielded by the adjacent ester group. |

| H2, H6 (axial) | ~ 2.60 | Multiplet (m) | 2H | Axial protons adjacent to the nitrogen, showing complex coupling. |

| H2, H6 (equatorial) | ~ 2.95 | Multiplet (m) | 2H | Equatorial protons adjacent to the nitrogen, deshielded more than axial protons. |

| H7 (CH₂ -CN) | ~ 3.60 | Singlet (s) | 2H | Methylene protons adjacent to the electron-withdrawing nitrile and the nitrogen atom. No adjacent protons lead to a singlet. |

| H9 (O-CH₂ -CH₃) | ~ 4.13 | Quartet (q) | 2H | Methylene protons of the ethyl ester, deshielded by the adjacent oxygen and split by the methyl group (H13). |

Interpretation and Causality

The predicted chemical shifts are extrapolated from the known spectrum of ethyl 4-piperidinecarboxylate.[2]

-

Piperidine Ring Protons (H2, H3, H4, H5, H6): The protons on the piperidine ring are expected to produce a series of complex multiplets between ~1.80 and ~2.95 ppm. Protons on carbons adjacent to the nitrogen (H2, H6) are shifted downfield compared to those further away (H3, H5) due to the inductive effect of the nitrogen.[3]

-

N-Substituent (H7): The introduction of the cyanomethyl group (-CH₂CN) at the N1 position is predicted to have a significant downfielding effect on the adjacent methylene protons (H7), placing their signal around 3.60 ppm. The strong electron-withdrawing nature of the nitrile group (C≡N) is the primary cause. Because there are no adjacent protons, this signal is expected to be a sharp singlet.

-

Ethyl Ester Group (H9, H13): The ethyl ester protons are expected to show their characteristic pattern: a quartet around 4.13 ppm (H9) and a triplet around 1.25 ppm (H13).[4] This pattern is a reliable indicator of an ethyl group attached to an electronegative atom (in this case, oxygen).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information on the carbon skeleton of the molecule. Each unique carbon environment produces a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

-